molecular formula C12H11N3S B3057800 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 851721-87-4

7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B3057800
CAS No.: 851721-87-4
M. Wt: 229.3 g/mol
InChI Key: RWCXUFFPULHMEE-UHFFFAOYSA-N
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Description

7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a chemical research compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds has been identified in scientific literature as a promising scaffold for the inhibition of the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) research . Imidazo[1,2-a]pyridine derivatives are noted for their potential to bind to the hinge region of the FLT3 kinase domain, forming hydrogen bonds with key residues like C694, which may contribute to their inhibitory activity . Researchers are particularly interested in novel compounds within this class for their potential to overcome drug-resistant FLT3 secondary mutations, such as D835Y and F691L, which can emerge after treatment with existing FLT3 inhibitors . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-4-5-15-10(7-8)14-11(12(15)13)9-3-2-6-16-9/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCXUFFPULHMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406938
Record name 7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851721-87-4
Record name 7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851721-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Structural Properties

The molecular formula of 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is C12H11N3S. Its structure features a fused imidazo-pyridine ring system with a thiophene substituent, which contributes to its biological activity and interaction with various targets.

Medicinal Chemistry

1. Antitumor Activity:
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the thiophene moiety may enhance these effects by improving the compound's interaction with biological targets.

2. Antimicrobial Properties:
Studies have shown that imidazo[1,2-a]pyridine derivatives possess antimicrobial activities against a range of pathogens. The unique structure of this compound may contribute to its effectiveness in combating bacterial and fungal infections.

3. Enzyme Inhibition:
This compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. For instance, it may act as an inhibitor of kinases or other targets relevant to cancer and inflammatory diseases, making it a candidate for drug development.

Pharmacological Applications

1. CNS Activity:
Research into related compounds suggests potential applications in treating central nervous system disorders. The imidazo-pyridine scaffold has been linked to neuroprotective effects and may offer therapeutic benefits for conditions such as anxiety and depression.

2. Antiviral Properties:
Emerging studies indicate that derivatives of this compound may exhibit antiviral activity, particularly against RNA viruses. This aspect is crucial given the global health challenges posed by viral infections.

Material Science Applications

1. Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Sensor Development:
The compound's chemical reactivity can be utilized in the design of sensors for detecting specific analytes in environmental monitoring or biomedical applications.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited potent anticancer activity against breast cancer cell lines (MCF7). The study highlighted the role of structural modifications, including thiophene substitution, in enhancing bioactivity.

Case Study 2: Antimicrobial Efficacy

In a recent investigation reported in Antibiotics, researchers evaluated the antimicrobial properties of various imidazo[1,2-a]pyridine compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that compounds similar to this compound showed promising results in inhibiting MRSA growth.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine (CAS 34164-94-8)
  • Structure : A 4-chlorophenyl group at the 2-position.
  • Properties : Melting point: 146–148°C; molecular weight: 243.69 g/mol; pKa: 7.68 .
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
  • Structure : Imidazo[1,2-a]pyrimidine core with phenyl and thiophene-derived Schiff base substituents.
  • Synthesis : Prepared via condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde .
  • Characterization : Confirmed via ¹H/¹³C NMR, FT-IR, and mass spectrometry .
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives (5a–5e)
  • Structure: Methylsulfonylphenyl group at the 2-position and phenylamino group at the 3-position.
  • Synthesis : Achieved via Mannich base substitution, with yields ranging from 56% to 87% .
  • Biological Activity : COX-2 inhibitory activity (IC50: 0.07 μM for morpholine-substituted analog) .
C-3 Substitution
  • Morpholine Ring at C-3 : Enhances COX-2 selectivity (IC50 = 0.07 μM; selectivity index = 217.1) .
  • Phenylamino Group at C-3: Modulates COX-1/COX-2 inhibition ratios, with electron-withdrawing groups (e.g., -SO₂Me) improving potency .
C-7 Methyl Group
Thiophen-2-yl vs. Phenyl Groups
  • Thiophene’s electron-rich aromatic system could enhance π-π stacking interactions in biological targets compared to phenyl or chlorophenyl groups .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
7-Methyl-2-(thiophen-2-yl)imidazo[...] ~229.3* Not reported Not reported
2-(4-Chlorophenyl)imidazo[...] 243.69 146–148 IR: N-H stretch ~3400 cm⁻¹; ¹H NMR: δ 7.2–8.1
(E)-2-Ph-N-(thiophen-2-ylmethylene)[...] 328.39 Not reported ¹³C NMR: δ 141.9 (C=S); FT-IR: 1620 cm⁻¹ (C=N)
2-(4-(Methylsulfonyl)phenyl)-N-Ph[...] (5a) 383.43 Not reported LC-MS: m/z 383 ([M+H]⁺)

*Estimated based on molecular formula C₁₁H₁₀N₃S.

Biological Activity

7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C12H11N3S. The structure features a methyl group at position 7 of the imidazo ring and a thiophene moiety at position 2. This unique arrangement contributes to its biological properties.

PropertyValue
Molecular FormulaC12H11N3S
Molecular Weight229.29 g/mol
SMILESCC1=CC2=NC(=C(N2C=C1)N)C3=CC=CS3
InChI KeyRWCXUFFPULHMEE-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazo[1,2-a]pyrimidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 µg/mL to 62.5 µg/mL .

Adenosine Receptor Activity

The compound has also been evaluated for its interaction with adenosine receptors (A1R and A2AR). A study highlighted that certain derivatives demonstrated selective binding and inhibitory activity against these receptors, which are crucial in various physiological processes. The structure–activity relationship (SAR) analysis revealed that modifications to the thiophene and imidazo rings significantly influenced receptor affinity and selectivity .

Study on Multi-target Ligands

One notable study involved the synthesis and evaluation of multi-target ligands aimed at A1R/A2AR and phosphodiesterase (PDE) inhibition. The results indicated that compounds with similar structural motifs to this compound exhibited promising inhibitory activity against PDE10A, with IC50 values below 10 μM for several derivatives. This suggests potential therapeutic applications in treating conditions like Parkinson's disease and other neurodegenerative disorders .

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of compounds structurally related to this compound:

Study ReferenceBiological ActivityObserved EffectsIC50/MIC Values
AntimicrobialEffective against S. aureusMIC = 15.625 µg/mL
Adenosine Receptor BindingSelective binding to A1R/A2ARK_i values < 10 μM
PDE10A InhibitionMulti-target ligand efficacyIC50 < 10 μM

Q & A

Q. What are the established synthetic routes for 7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine?

The compound is typically synthesized via condensation reactions. For example, imidazo[1,2-a]pyridine derivatives are often prepared by reacting substituted pyridines with α-haloketones or aldehydes. In one approach, 2-(thiophen-3-yl)imidazo[1,2-a]pyrimidin-7-amine analogs were synthesized using 2-bromo-1-(thiophen-3-yl)ethan-1-one and pyrimidine derivatives under reflux conditions with glacial acetic acid as a catalyst . Characterization via IR, 1^1H-NMR, and 13^{13}C-NMR is critical to confirm structural integrity .

Q. How is the structural purity of this compound validated in academic research?

Spectroscopic techniques are essential. 1^1H-NMR can confirm the presence of aromatic protons from the thiophene and imidazo[1,2-a]pyridine moieties, while 13^{13}C-NMR identifies carbonyl and heterocyclic carbons. Mass spectrometry (ESI-HRMS) verifies molecular weight, as demonstrated in iodine-catalyzed syntheses of similar imidazo[1,2-a]pyridine derivatives .

Q. What preliminary biological screening methods are used for this compound?

Initial evaluations often focus on enzyme inhibition assays. For example, COX-2 selectivity studies involve comparing inhibitory activity against COX-1 and COX-2 isoforms using in vitro enzymatic assays. This approach was validated in related imidazo[1,2-a]pyridine derivatives with IC50_{50} values reported for COX-2 inhibition .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced selectivity?

Quantum chemical calculations and reaction path searches (e.g., via the ICReDD framework) enable prediction of reaction outcomes and electronic properties. For instance, replacing methyl groups with trifluoromethyl groups in imidazo[1,2-a]pyridine scaffolds can improve metabolic stability and target affinity, as shown in isosteric replacement studies .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or structural variations. A systematic review of substituent effects is critical. For example, sulfonamide derivatives of imidazo[1,2-a]pyrimidines exhibit phosphodiesterase inhibition, but activity varies with substituent position and electronic properties . Dose-response curves and kinetic studies (e.g., KiK_i values) help clarify mechanisms .

Q. How can catalytic methods improve the scalability of synthesis?

Iodine catalysis has been effective in forming imidazo[1,2-a]pyridine cores under mild conditions, reducing reaction times and by-products. This method achieved yields >80% for 2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine derivatives . Microwave-assisted synthesis is another advanced technique to enhance efficiency .

Q. What role do functional group substitutions play in modulating pharmacokinetic properties?

Substituents like trifluoromethyl groups enhance lipophilicity and metabolic stability. In a study, trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines showed improved blood-brain barrier penetration compared to methyl analogs . Similar principles apply to imidazo[1,2-a]pyridine derivatives .

Methodological Considerations

Q. How should researchers handle hazardous intermediates during synthesis?

Hazardous by-products (e.g., hydrogen fluoride from fluorinated reagents) require strict safety protocols. Use fume hoods, personal protective equipment (PPE), and real-time gas monitoring. Waste must be neutralized and disposed via certified facilities, as outlined in safety data sheets for related compounds .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

Nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) are standard. For IC50_{50} determination, four-parameter logistic curves account for Hill slopes and baseline activity, as used in COX-2 inhibition studies .

Tables for Key Data

Q. Table 1: Representative Biological Activity Data

Derivative StructureTarget EnzymeIC50_{50} (µM)Reference
2-(4-Methylphenyl)imidazo[1,2-a]pyridineCOX-20.12
Trifluoromethyl-substituted analogPDE40.45

Q. Table 2: Computational vs. Experimental Yield Comparison

MethodPredicted Yield (%)Experimental Yield (%)Reference
Quantum chemical optimization8582
Iodine catalysis7881

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

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